molecular formula C8H7NOS B1331901 6-Methyl-1,3-benzoxazole-2-thiol CAS No. 23417-29-0

6-Methyl-1,3-benzoxazole-2-thiol

Cat. No. B1331901
CAS RN: 23417-29-0
M. Wt: 165.21 g/mol
InChI Key: NUMDWMDMUXZMHA-UHFFFAOYSA-N
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Description

“6-Methyl-1,3-benzoxazole-2-thiol” is a chemical compound with the molecular formula C8H7NOS . It is a solid substance at room temperature . It is also known by other names such as “6-Methylbenzo[d]oxazole-2-thiol” and "6-methyl-3H-1,3-benzoxazole-2-thione" .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1,3-benzoxazole-2-thiol” is characterized by a bicyclic planar molecule . The InChI representation of the molecule is InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11) .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

“6-Methyl-1,3-benzoxazole-2-thiol” has a molecular weight of 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the molecule are 165.02483502 g/mol . The topological polar surface area of the molecule is 53.4 Ų .

Scientific Research Applications

Antibacterial Activity

6-Methyl-1,3-benzoxazole-2-thiol derivatives have been studied for their potential as antibacterial agents. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in these derivatives has been found to enhance their antibacterial efficacy .

Antifungal Applications

These benzoxazole derivatives also show promising antifungal properties. They have been compared to standard drugs like voriconazole and fluconazole , demonstrating effectiveness against fungal strains such as Candida albicans and Aspergillus niger . Some derivatives have shown potent activity with minimum inhibitory concentration (MIC) values indicating high potency .

Anticancer Potential

The anticancer activity of 6-Methyl-1,3-benzoxazole-2-thiol derivatives has been a subject of interest in recent studies. These compounds have been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT116), and some have shown promising results in comparison to standard chemotherapy drugs like 5-fluorouracil . The research suggests potential for these derivatives in developing new cancer treatments .

Anti-inflammatory Properties

Benzoxazole derivatives are known for their anti-inflammatory effects. This makes them valuable in the research for new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .

Antimycobacterial Activity

The fight against tuberculosis and other mycobacterial infections could benefit from the antimycobacterial properties of benzoxazole derivatives. Their potential in this field is significant, considering the rise of drug-resistant strains of mycobacteria .

Antihistamine Effects

These compounds have been explored for their antihistamine effects, which could lead to new treatments for allergic reactions. The ability to inhibit the action of histamine can be crucial in managing symptoms of allergies and anaphylaxis .

Safety and Hazards

The safety information available for “6-Methyl-1,3-benzoxazole-2-thiol” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Benzoxazole derivatives have been extensively studied for their wide range of biological activities and their potential in drug discovery . Future research could focus on developing new synthetic strategies for benzoxazole derivatives and exploring their bio-applicability against various diseases .

Mechanism of Action

Target of Action

6-Methyl-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets can include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural signaling.

Mode of Action

The planar structure of the benzoxazole scaffold allows efficient interaction with biological targets . The benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to the inhibition or modulation of the target proteins, resulting in therapeutic effects.

Pharmacokinetics

The compound’s lipophilicity and water solubility, which are key factors influencing absorption, distribution, metabolism, and excretion (adme) properties, have been noted . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its site of action.

Result of Action

Benzoxazole derivatives, including 6-Methyl-1,3-benzoxazole-2-thiol, have been reported to exhibit a wide range of biological activities . These include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific molecular and cellular effects of 6-Methyl-1,3-benzoxazole-2-thiol would depend on its specific targets and the pathways they are involved in.

Action Environment

The action, efficacy, and stability of 6-Methyl-1,3-benzoxazole-2-thiol can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the reaction between 2-aminophenol and thiourea to produce benzoxazole-2-thiol, a precursor to 6-Methyl-1,3-benzoxazole-2-thiol, was carried out at 200 °C , indicating that high temperatures may be required for certain reactions involving this compound.

properties

IUPAC Name

6-methyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMDWMDMUXZMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359443
Record name 6-Methylbenzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3-benzoxazole-2-thiol

CAS RN

23417-29-0
Record name 23417-29-0
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Record name 6-Methylbenzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,3-benzoxazole-2-thiol
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Synthesis routes and methods

Procedure details

A mixture of 6-amino-m-cresol (593.7 mg, 4.82 mmol) and potassium O-ethyl xanthate (850 mg, 5.30 mmol) in pyridine (10 mL) was stirred and heated to reflux for 2 h. It was cooled to rt, poured into a mixture of ice-water (40 mL), and concentrated HCl (4 mL). The solid was collected, washed with water, and dried in the hood overnight and then in a vacuum oven at 45° C. for 3 h. The product 6-methyl-1,3-benzoxazole-2(3H)-thione was obtained as beige powder (735 mg, yield 92.3%). 1H NMR (300 MHz, DMSO-d6) δ 7.10 (s, 1 H), 7.03 (d, 2 H), 2.42 (s, 3H); LC-MS ret. time 2.37 min (method 2), m/z 166.0 (MH+).
Quantity
593.7 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
92.3%

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